N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring and a hydroxypropyl-thiophen-3-ylmethyl side chain. This compound belongs to a class of sulfonamides known for their diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Its structural uniqueness arises from the combination of a sulfonamide core, a trifluoromethyl group (enhancing lipophilicity and metabolic stability), and a thiophene moiety (contributing to electronic and steric effects).
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S2/c1-14(20,8-11-6-7-23-9-11)10-19-24(21,22)13-4-2-12(3-5-13)15(16,17)18/h2-7,9,19-20H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLYXNLBROTVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the trifluoromethyl group, and sulfonamide formation. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural and Functional Group Analysis
The compound shares core features with sulfonamides synthesized in recent studies (e.g., hydrazinecarbothioamides, triazole-thiones). Key comparisons include:
Key Observations :
- Electronic Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing properties compared to nitro (-NO₂) or halide (-Cl, -Br) substituents in analogs . This may influence binding affinity in enzyme interactions.
- Steric Effects : The hydroxypropyl-thiophen-3-ylmethyl side chain introduces greater steric bulk than simpler alkyl or aryl groups in related sulfonamides .
- Tautomerism : Unlike triazole-thiones (e.g., compounds [7–9] in ), the target compound lacks tautomeric equilibria due to its stable sulfonamide backbone.
Spectroscopic Data
- IR Spectroscopy :
- NMR :
- The trifluoromethyl group would show a distinct ¹⁹F NMR signal near -60 ppm, while the thiophene protons resonate at δ 6.5–7.5 ppm in ¹H NMR.
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and other therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Sulfonamide Group : Contributes to its pharmacological activity.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Thiophenyl Substituent : May influence interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been reported to show effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The presence of the trifluoromethyl group is often associated with enhanced antimicrobial activity due to increased membrane permeability and interaction with target sites .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | TBD |
| Similar Trifluoromethyl Derivative | Staphylococcus aureus | 250 µM |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Enzyme inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies have shown that related compounds exhibit moderate inhibition of these enzymes, indicating potential therapeutic benefits .
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase (AChE) | 27.04 - 106.75 | Rivastigmine |
| Butyrylcholinesterase (BuChE) | 58.01 - 277.48 | Rivastigmine |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives against Mycobacterium tuberculosis. The results indicated that compounds with a trifluoromethyl group showed lower MIC values compared to their non-trifluoromethyl counterparts, suggesting that the presence of this group enhances antibacterial potency .
Case Study 2: Neuroprotective Potential
In another investigation, related sulfonamide compounds were assessed for their neuroprotective properties in models of ischemia/reperfusion injury. The results demonstrated that certain derivatives significantly reduced neuronal injury, highlighting the potential of these compounds in treating neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
